

Physical and chemical properties of 3-Methyl-1-phenylbutan-2-ol

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Compound of Interest

Compound Name: 3-Methyl-1-phenylbutan-2-ol

Cat. No.: B1194085

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An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenylbutan-2-ol, a secondary aryl alkyl alcohol, is a compound of interest in the fields of fragrance chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its known applications and toxicological profile. While primarily utilized as a fragrance ingredient, its structural motifs may be of interest to researchers in medicinal chemistry and drug development as a potential scaffold or intermediate.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of **3-Methyl-1-phenylbutan-2-ol**. These data are essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O	[1][2][3]
Molecular Weight	164.24 g/mol	[1][3]
Physical Form	Liquid	
Boiling Point	184.3°C at 760 mmHg	[2]
Density	0.965 g/cm ³	[2]
Refractive Index	1.513	[2]
Flash Point	71.6°C	[2]
logP	2.246	[2]
Solubility	Data not available	

Table 2: Identification and Structural Information

Identifier	Value	Source
IUPAC Name	3-methyl-1-phenylbutan-2-ol	[3]
CAS Number	705-58-8	[1][3]
Canonical SMILES	<chem>CC(C)C(CC1=CC=CC=C1)O</chem>	[3]
InChI	InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3	[3]
InChIKey	AFLKKLSCQQGOEK-UHFFFAOYSA-N	[3]

Experimental Protocols

Synthesis of 3-Methyl-1-phenylbutan-2-ol via Grignard Reaction

The most common and effective method for the synthesis of **3-Methyl-1-phenylbutan-2-ol** is the Grignard reaction. This involves the nucleophilic addition of an isobutylmagnesium halide to phenylacetaldehyde. The following is a detailed protocol adapted from general Grignard reaction procedures.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Isobutyl bromide
- Phenylacetaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for anhydrous reactions (flame-dried)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.

- Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
- Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
- Reaction with Phenylacetaldehyde:
 - Cool the Grignard reagent solution in an ice bath.
 - Prepare a solution of phenylacetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the phenylacetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the combined organic layer over anhydrous magnesium sulfate.

- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **3-Methyl-1-phenylbutan-2-ol** by vacuum distillation.

Characterization

The synthesized **3-Methyl-1-phenylbutan-2-ol** can be characterized using various spectroscopic methods:

- ^1H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
- FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the hydroxyl (-OH) group (broad peak around $3300\text{--}3500\text{ cm}^{-1}$) and the aromatic C-H and C=C bonds.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Chemical Reactivity

The chemical reactivity of **3-Methyl-1-phenylbutan-2-ol** is characteristic of a secondary alcohol.

- Oxidation: It can be oxidized to the corresponding ketone, 3-methyl-1-phenylbutan-2-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
- Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes. The major product is expected to be 3-methyl-1-phenylbut-1-ene due to the formation of a more stable conjugated system with the phenyl ring.^{[4][5]}
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Biological and Toxicological Profile

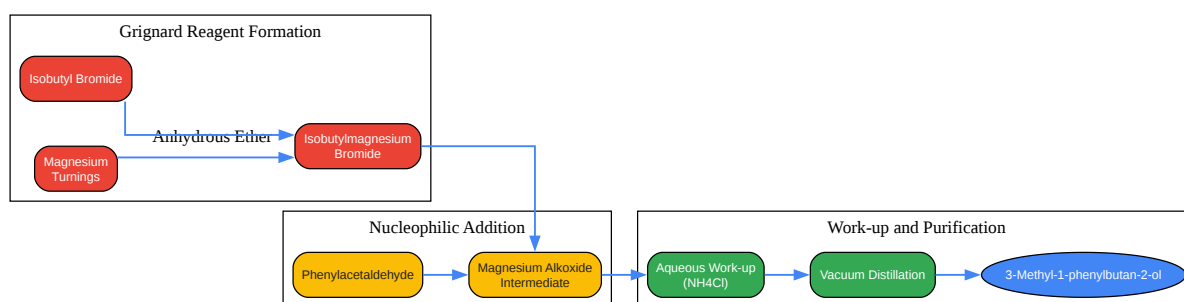
Biological Activity

Currently, there is no significant body of publicly available scientific literature detailing specific biological activities or signaling pathway modulation by **3-Methyl-1-phenylbutan-2-ol** in the context of drug development. Its primary documented use is as a fragrance ingredient in various consumer products.[1][6]

Toxicological Information

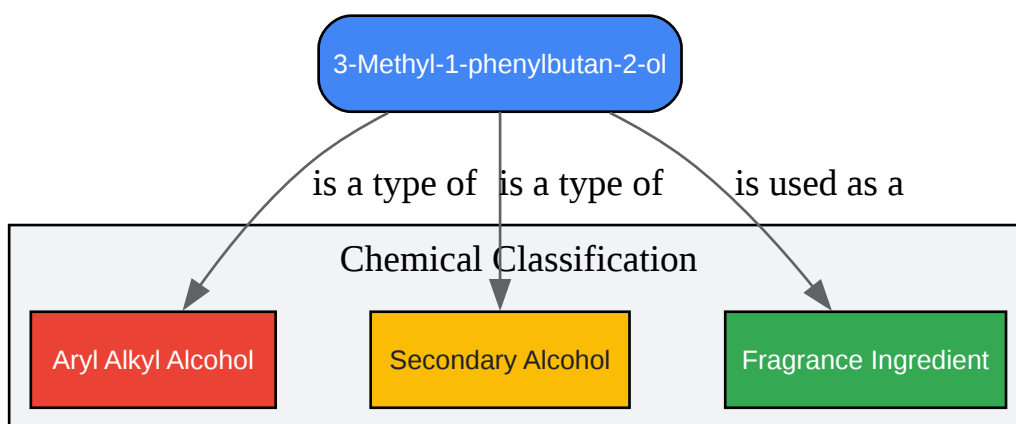
A toxicological and dermatological review of **3-Methyl-1-phenylbutan-2-ol** for its use as a fragrance ingredient has been conducted.[6] It is classified as an aryl alkyl alcohol. The available data includes studies on its physical properties and potential for mucous membrane (eye) irritation.[6] For a comprehensive safety assessment, it is recommended to refer to the review of the entire Aryl Alkyl Alcohols group.[6]

Mandatory Visualizations



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Caption: Synthesis workflow for **3-Methyl-1-phenylbutan-2-ol** via Grignard reaction.



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Caption: Logical relationship of **3-Methyl-1-phenylbutan-2-ol**'s classification.

Conclusion

3-Methyl-1-phenylbutan-2-ol is a well-characterized secondary aryl alkyl alcohol with established physical and chemical properties. Its synthesis via the Grignard reaction is a standard and reliable method. While its primary application is in the fragrance industry, and there is a lack of data on its specific biological activities and signaling pathway interactions, its structure may still hold potential for further investigation in medicinal chemistry. This guide provides a solid foundation of its known properties and synthesis for researchers and scientists interested in this compound.

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